((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide
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Overview
Description
((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C19H23O2P It is known for its unique structure, which includes a cyclohexyl ring, a hydroxyl group, and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: While specific industrial production methods for ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide are not widely documented, the synthesis typically involves the use of common reagents and conditions found in laboratory settings, scaled up for industrial use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the phosphine oxide moiety.
Substitution: The compound can participate in substitution reactions, especially involving the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like dipyridinium dichromate in N,N-dimethylformamide at ambient temperature.
Reduction: Reagents such as sodium tetrahydroborate and boron trifluoride diethyl etherate in THF.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Reduced forms of the phosphine oxide.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry due to its ability to bind to metal centers.
Biology:
- Potential applications in biochemical studies involving phosphine oxides.
Medicine:
- Investigated for its potential use in drug development and as a pharmacological agent.
Industry:
- Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide exerts its effects involves its interaction with molecular targets through its hydroxyl and phosphine oxide groups. These interactions can influence various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Uniqueness:
- The presence of the cyclohexyl ring and the specific arrangement of functional groups in ((Trans-2-hydroxycyclohexyl)methyl)diphenylphosphine oxide) provides unique reactivity and binding properties compared to other phosphine oxides.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H23O2P |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1R,2R)-2-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16,19-20H,7-9,14-15H2/t16-,19+/m0/s1 |
InChI Key |
XMIFTCHCGGTCPI-QFBILLFUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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